molecular formula C14H14N2O3S B3911956 N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide

N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide

Cat. No. B3911956
M. Wt: 290.34 g/mol
InChI Key: LIFDICVOKONIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide, commonly known as PTIO, is a nitric oxide (NO) scavenger that plays a crucial role in scientific research. PTIO has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

PTIO scavenges N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide by forming a stable adduct with it. The resulting PTIO-N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide adduct can be detected using electron paramagnetic resonance (EPR) spectroscopy. PTIO can also scavenge other reactive nitrogen species, such as peroxynitrite and nitrogen dioxide.
Biochemical and Physiological Effects:
PTIO has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PTIO can inhibit N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide-mediated cell death and protect cells from oxidative stress. PTIO has also been shown to modulate neurotransmission and improve cognitive function in animal models. In vivo studies have demonstrated that PTIO can reduce inflammation and tissue damage in various disease models, including sepsis, ischemia-reperfusion injury, and diabetes.

Advantages and Limitations for Lab Experiments

PTIO has several advantages as a research tool. It is a specific N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide scavenger that can be used to study the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various physiological processes. PTIO is also stable and easy to handle, making it suitable for use in various experimental settings. However, PTIO has some limitations. It can react with other reactive oxygen species and interfere with their detection. PTIO can also have off-target effects, and its use should be carefully controlled.

Future Directions

PTIO has several potential future directions for research. One area of interest is the development of PTIO derivatives with improved scavenging properties and reduced off-target effects. Another area of interest is the use of PTIO in combination with other N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide modulators to study the complex interactions between N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide and other signaling molecules. Additionally, PTIO can be used to study the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various disease models and develop new therapeutic strategies. Overall, PTIO is a valuable research tool with significant potential for future research.

Scientific Research Applications

PTIO is widely used in scientific research as a N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide scavenger. N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide production can lead to tissue damage and inflammation. PTIO can scavenge N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide and prevent its harmful effects, making it a valuable tool in studying the role of N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide in various physiological processes.

properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-13(9-12-7-4-8-20-12)16-19-14(17)10-18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDICVOKONIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-[(phenoxyacetyl)oxy]-2-(thiophen-2-yl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.